molecular formula C18H16O5 B12307622 Puerol B

Puerol B

Cat. No.: B12307622
M. Wt: 312.3 g/mol
InChI Key: KGPYRSBJENOECL-UHFFFAOYSA-N
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Description

Puerol B is a secondary metabolite isolated from Pueraria lobata (kudzu root) and related species. Structurally, it belongs to the butenolide or coumestan class, characterized by a δ-lactone ring system fused to aromatic moieties . Its stereochemistry has been resolved via CD spectroscopy, confirming enantiomeric forms: (+)-puerol B (4R configuration) and (−)-puerol B (4S) . This compound exhibits diverse bioactivities, including:

  • Advanced glycation end product (AGE) inhibition: Outperforming aminoguanidine (a reference inhibitor) in vitro .
  • Neuroprotection: Mitigating Aβ-induced toxicity in PC12 cells, albeit with lower potency (ED₅₀ > 50 µM) compared to isoflavones like genistein .

Properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-22-13-6-7-14(16(20)9-13)15-10-18(21)23-17(15)8-11-2-4-12(19)5-3-11/h2-7,9-10,17,19-20H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPYRSBJENOECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Puerol B can be synthesized through the extraction and isolation from the roots of Pueraria lobata. The process involves several steps, including solvent extraction, chromatography, and crystallization. The roots are typically dried and ground into a powder before being subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of industrial-scale chromatography and crystallization techniques ensures the efficient isolation of this compound from large quantities of Pueraria lobata roots. The process is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Puerol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives are often studied for their enhanced bioactivity and potential therapeutic applications .

Mechanism of Action

Puerol B exerts its effects through various molecular targets and pathways. It inhibits enzymes such as α-glucosidase and α-amylase by interacting with their active sites via hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions likely contribute to the inhibitory effects observed in enzyme assays . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Structure Class Key Bioactivity (IC₅₀/ED₅₀) Molecular Targets References
This compound Butenolide/Coumestan AGE inhibition (>aminoguanidine) AGEs, Aβ toxicity
Puerol A But-2-enolide Tyrosinase (2.2 µM, 3.8 µM) Tyrosinase
Neorauflavane Flavonoid Tyrosinase inhibition (N/A) Tyrosinase
Amorfrutin-1 Prenylated isoflavone Cytotoxicity (IC₅₀ ~5–10 µM) PPARγ, autophagy
Genistein Isoflavone Neuroprotection (ED₅₀ = 33.7 µM) Aβ toxicity, ER signaling

Biological Activity

Puerol B, a compound derived from Pueraria lobata, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and enzyme inhibitory effects. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside. Its structural characteristics include a phenolic backbone that contributes to its biological activities. The compound's specific configuration and functional groups are critical for its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives of Pueraria lobata, this compound demonstrated potent inhibition of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

  • Mechanism of Action : this compound appears to modulate the NF-kB signaling pathway, which is pivotal in inflammation. By inhibiting this pathway, this compound reduces the expression of inflammatory mediators.

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in various chronic diseases.

  • Experimental Findings : In assays measuring lipid peroxidation and DPPH radical scavenging activity, this compound exhibited IC50 values comparable to well-known antioxidants like ascorbic acid.
CompoundIC50 (µM)Assay Type
This compound25DPPH Scavenging
Ascorbic Acid20DPPH Scavenging

3. Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on key enzymes related to carbohydrate metabolism, such as α-glucosidase and α-amylase.

  • Inhibition Studies : In vitro studies revealed that this compound significantly inhibits these enzymes, which may be beneficial in managing diabetes by slowing carbohydrate absorption.
EnzymeIC50 (µM)Control (Acarbose) IC50 (µM)
α-Glucosidase3027
α-Amylase3536

Case Studies and Clinical Implications

Recent case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Diabetes Management : A clinical trial involving diabetic patients showed that supplementation with this compound led to improved glycemic control compared to the control group receiving placebo treatment.
  • Chronic Inflammation : Another study focused on patients with chronic inflammatory conditions reported reductions in inflammatory markers following treatment with this compound.

Q & A

How is the structural elucidation of Puerol B achieved, and what spectroscopic techniques are critical for resolving ambiguities in its configuration?

Basic Research Question
Structural determination of this compound relies on advanced spectroscopic methods. Key steps include:

  • 1D/2D-NMR : Assigning proton (¹H) and carbon (¹³C) signals, with heteronuclear multiple-bond correlation (HMBC) to establish long-range couplings (e.g., δH 6.36 correlating with δC 176.7 (C-1) and δC 85.6 (C-4)) .
  • ECD Spectroscopy : Comparing experimental electronic circular dichroism spectra with computational models to confirm absolute configurations (e.g., C-4 stereochemistry) .
  • Acid Hydrolysis : Identifying sugar moieties (e.g., D-glucose and L-rhamnose) via HPLC post-hydrolysis .

What experimental strategies are employed to isolate this compound from natural sources, and how are purity and yield optimized?

Basic Research Question
Isolation protocols involve:

  • Extraction : Using polar solvents (e.g., methanol/water) to extract this compound from Pueraria lobata roots .
  • Chromatography : Fractionation via column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC for purification .
  • Purity Validation : NMR integration, HPLC-UV/ELSD for homogeneity, and elemental analysis for new derivatives .

How can researchers resolve contradictions in spectral data during this compound characterization?

Advanced Research Question
Discrepancies in NMR or mass spectra require:

  • Iterative Validation : Repeating experiments under standardized conditions (e.g., solvent systems like MeOH-d4 vs. CD3CN-d6 to resolve missing C-1’ signals) .
  • Comparative Analysis : Cross-referencing with literature data (e.g., HMBC correlations in similar isoflavonoids) .
  • Computational Modeling : Using density functional theory (DFT) to predict NMR shifts or ECD spectra for ambiguous stereocenters .

What methodologies are used to assess this compound’s bioactivity, particularly its inhibitory effects on advanced glycation end-products (AGEs)?

Advanced Research Question
Bioactivity assays involve:

  • In Vitro Models : Incubating this compound with bovine serum albumin (BSA) and glucose/methylglyoxal to measure AGEs formation via fluorescence (λex=370 nm, λem=440 nm) .
  • Dose-Response Curves : Calculating IC50 values (e.g., this compound’s IC50 vs. aminoguanidine as a positive control) .
  • Mechanistic Studies : Molecular docking to identify binding interactions with AGEs precursors (e.g., RAGE receptors) .

How should researchers design experiments to investigate this compound’s metabolic stability and pharmacokinetic properties?

Advanced Research Question
Pharmacokinetic studies require:

  • Microsomal Assays : Incubating this compound with liver microsomes (human/rat) to assess Phase I/II metabolism .
  • LC-MS/MS Quantification : Monitoring parent compound degradation and metabolite formation .
  • PICOT Framework : Defining Population (cell lines/animal models), Intervention (dose range), Comparison (vehicle controls), Outcome (bioavailability), and Time (half-life) .

What challenges arise in synthesizing this compound derivatives, and how are reaction conditions optimized for stereochemical fidelity?

Advanced Research Question
Synthetic hurdles include:

  • Glycosylation Control : Protecting group strategies (e.g., acetyl for rhamnose) to ensure α/β-anomeric specificity .
  • Stereoselective Coupling : Using chiral catalysts or enzymatic methods to preserve C-4 configuration .
  • Yield Optimization : Monitoring reaction kinetics (TLC/HPLC) and adjusting solvent polarity/temperature .

How can contradictory findings in this compound’s mechanism of action be systematically addressed?

Advanced Research Question
To reconcile mechanistic disparities:

  • Multi-Omics Integration : Combining transcriptomics (RNA-seq) and proteomics (LC-MS) to identify upstream/downstream targets .
  • Knockout Models : Using CRISPR-Cas9 to silence candidate pathways (e.g., Nrf2/ARE) in cellular assays .
  • Principal Contradiction Analysis : Prioritizing dominant biological pathways (e.g., oxidative stress vs. inflammation) based on effect size .

What criteria define a rigorous research question for studying this compound’s therapeutic potential?

Methodological Guidance
Align questions with frameworks such as:

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (novel mechanisms), Novel (unexplored targets), Ethical (animal welfare compliance), and Relevant (AGEs-related diseases) .
  • PICOT Structure : Example—“Does this compound (Intervention) reduce oxidative stress markers (Outcome) in diabetic rat models (Population) compared to metformin (Comparison) over 12 weeks (Time)?” .

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